

Application Notes and Protocols: Preparing MES Buffered Saline for Cell Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MES sodium salt

Cat. No.: B011074

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In biological and biochemical research, maintaining a stable pH is critical for the integrity and success of experiments.[1] 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer belonging to the "Good's buffers" group, developed to be effective and non-interfering in biological systems.[2] MES is particularly valuable in cell-based assays due to its pKa of approximately 6.15 at 25°C, providing a stable buffering capacity in the pH range of 5.5 to 6.7.[3] This makes it highly suitable for a variety of cell culture and assay conditions.[1]

One of the key advantages of MES is its minimal interaction with metal ions, a property that makes it a superior non-coordinating buffer in experiments where metal ion concentrations are sensitive.[1][4] Furthermore, MES exhibits low UV absorbance, which is crucial for spectrophotometric assays.[4] It is also chemically and enzymatically stable, ensuring reproducibility in experimental results.[5] These characteristics make MES buffered saline an excellent choice for various cell-based applications, including cytotoxicity assays, enzyme assays, and protein purification studies.[3][4]

This document provides detailed protocols for the preparation of MES buffered saline and its application in a standard cell-based cytotoxicity assay.

Data Presentation

Table 1: Properties of MES Buffer

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₁₃ NO ₄ S	[2]
Molecular Weight	195.24 g/mol	[6]
pKa (at 25°C)	~6.15	[3]
Effective pH Range	5.5 - 6.7	[3]
Temperature Dependence of pH	-0.011 pH unit/°C	[7]
Storage Temperature	4°C	[6]
Shelf Life (prepared solution)	Up to 6 months	[6]

Table 2: Reagents for 1 L of 0.1 M MES Buffered Saline (pH 6.0)

Reagent	Molecular Weight (g/mol)	Amount Required	Final Concentration
MES Free Acid	195.24	19.52 g	0.1 M
Sodium Chloride (NaCl)	58.44	8.77 g	150 mM (0.15 M)
10 N Sodium Hydroxide (NaOH)	40.00	As required for pH adjustment	-
Deionized Water (dH ₂ O)	18.02	Up to 1 L	-

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M MES Buffered Saline (MBS), pH 6.0

This protocol describes the preparation of a 0.1 M MES buffered saline solution with a final pH of 6.0.

Materials:

- MES free acid powder
- Sodium chloride (NaCl)
- 10 N Sodium Hydroxide (NaOH) solution
- Deionized water (dH₂O)
- Beaker (1 L)
- Graduated cylinder
- Magnetic stirrer and stir bar
- Calibrated pH meter
- 0.22 µm sterile filter unit

Procedure:

- Dissolve Reagents: Add approximately 800 mL of dH₂O to a 1 L beaker. Place the beaker on a magnetic stirrer and add a stir bar.
- Add MES and NaCl: Weigh out 19.52 g of MES free acid and 8.77 g of NaCl and add them to the water while stirring. Continue stirring until all solids are completely dissolved.[6]
- Adjust pH: Calibrate the pH meter according to the manufacturer's instructions. Place the pH probe into the solution and monitor the pH. Slowly add 10 N NaOH dropwise to the solution while continuously stirring. Continue adding NaOH until the pH of the solution reaches and stabilizes at 6.0.[3]
- Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.[5]

- **Sterilization:** For cell-based applications, it is crucial to sterilize the buffer. Pass the solution through a 0.22 μm sterile filter unit into a sterile storage bottle. Autoclaving is not recommended as high temperatures can degrade the buffer.[6]
- **Storage:** Store the sterile MES buffered saline at 4°C.[6] Before use, visually inspect the solution for any signs of contamination, such as discoloration or precipitation.[6]

Protocol 2: Application of MES Buffered Saline in a Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the prepared MES buffered saline in a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

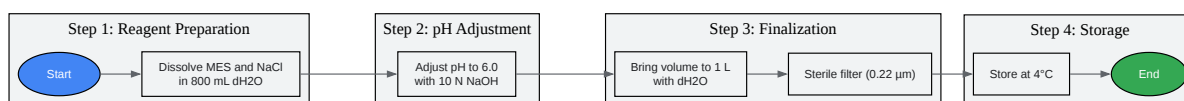
- Adherent or suspension cells in culture
- Complete cell culture medium
- Prepared sterile 0.1 M MES Buffered Saline (MBS), pH 6.0
- Test compound(s)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom microplates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a CO₂ incubator.

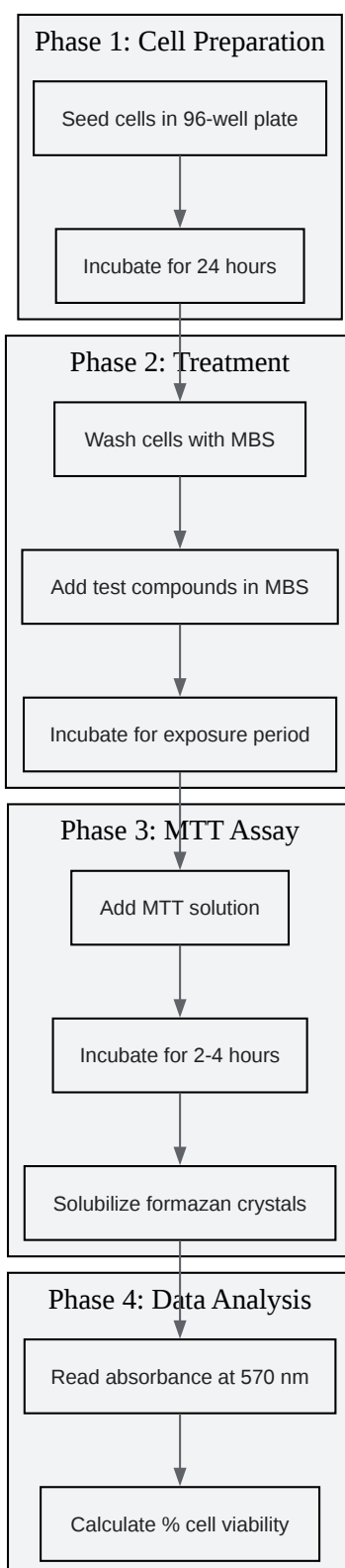
- **Preparation of Treatment Solutions:** Prepare serial dilutions of the test compound(s) in the sterile MES Buffered Saline. The MES buffer will act as the vehicle control.
- **Cell Treatment:** After 24 hours of incubation, carefully remove the culture medium from the wells. Wash the cells once with the sterile MES Buffered Saline. Then, add 100 μ L of the prepared treatment solutions (including the MES buffer as a negative control) to the respective wells.
- **Incubation:** Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
- **MTT Addition:** Following the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[8]
- **Solubilization:** After the MTT incubation, carefully remove the medium containing MTT. Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment relative to the MES buffer control wells.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Preparing MES Buffered Saline.



[Click to download full resolution via product page](#)

Caption: Workflow for a Cell-Based Cytotoxicity Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. MES (buffer) - Wikipedia [en.wikipedia.org]
- 3. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]
- 4. nbino.com [nbino.com]
- 5. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. biochemazone.com [biochemazone.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparing MES Buffered Saline for Cell Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011074#preparing-mes-buffered-saline-for-cell-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com